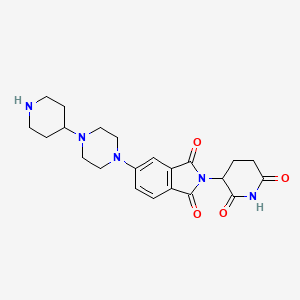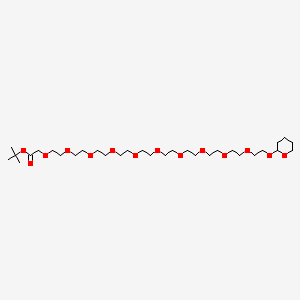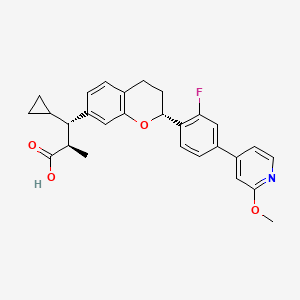
Thalidomide-Piperazine-Piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-Piperazine-Piperidine is a compound that combines the structural features of thalidomide, piperazine, and piperidine. Thalidomide is known for its historical use as a sedative and its tragic teratogenic effects, but it has found new applications in treating multiple myeloma and leprosy. Piperazine and piperidine are nitrogen-containing heterocycles widely used in medicinal chemistry for their pharmacological properties. The combination of these three moieties aims to harness their individual benefits for potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-Piperazine-Piperidine involves multiple steps, starting with the preparation of each individual moiety.
-
Thalidomide Synthesis:
- Thalidomide is synthesized from phthalic anhydride and L-glutamic acid through a series of reactions including cyclization and imide formation.
-
Piperazine Synthesis:
- Piperazine can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction. Another method involves the ring opening of aziridines under the action of N-nucleophiles .
-
Piperidine Synthesis:
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis of each moiety followed by their coupling under controlled conditions. The process would require stringent quality control to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Thalidomide-Piperazine-Piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or piperidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
- Oxidation products include N-oxides.
- Reduction products include primary amines.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and immunomodulatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Thalidomide-Piperazine-Piperidine is multifaceted:
Thalidomide Component: Binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of transcription factors IKZF1 and IKZF3.
Piperazine and Piperidine Components: Act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in various pharmacological effects.
Comparison with Similar Compounds
Thalidomide Derivatives: Lenalidomide and pomalidomide, which also target cereblon.
Piperazine Derivatives: Trimetazidine and ranolazine, used for their cardiovascular effects.
Piperidine Derivatives: Donepezil and risperidone, used for their neurological effects.
Uniqueness: Thalidomide-Piperazine-Piperidine is unique due to its combination of three distinct pharmacophores, potentially offering a broader range of therapeutic effects compared to its individual components.
Properties
Molecular Formula |
C22H27N5O4 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(4-piperidin-4-ylpiperazin-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H27N5O4/c28-19-4-3-18(20(29)24-19)27-21(30)16-2-1-15(13-17(16)22(27)31)26-11-9-25(10-12-26)14-5-7-23-8-6-14/h1-2,13-14,18,23H,3-12H2,(H,24,28,29) |
InChI Key |
LYXHDYJDKVRCIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)


![2-[(1R)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11934771.png)

![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)
![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)

![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)
![2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-](/img/structure/B11934819.png)



![[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B11934858.png)
